Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of prolinamides It is characterized by the presence of a carbobenzoxy (Cbz) protecting group attached to the nitrogen atom of the prolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a carbobenzoxy (Cbz) group. This is achieved by reacting L-proline with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Dimethylation: The protected L-proline is then subjected to dimethylation. This step involves the reaction of the protected amino acid with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the dimethyl groups.
Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the dimethylated intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbobenzoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted prolinamides.
Scientific Research Applications
Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can lead to changes in enzyme conformation and activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxyl-L-prolinamide: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
N,N-Dimethyl-L-prolinamide: Does not have the carbobenzoxy protecting group, affecting its stability and reactivity.
N-Carbobenzoxyl-N-methyl-L-prolinamide: Contains only one methyl group, resulting in different steric and electronic effects.
Uniqueness
Benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of both the carbobenzoxy protecting group and the dimethyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXXUUALNXUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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